N-trimethylsilyl-4-chlorobenzylidenamine
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-N-trimethylsilylmethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClNSi/c1-13(2,3)12-8-9-4-6-10(11)7-5-9/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCRIROPKDZGLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N=CC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Silyl Groups
N-Benzyl-N-(Methoxymethyl)-N-Trimethylsilylmethylamine (CAS: 93102-05-7)
- Structure : Features a trimethylsilyl group alongside benzyl and methoxymethyl substituents.
- Key Differences : Unlike N-trimethylsilyl-4-chlorobenzylidenamine, this compound lacks the imine (Schiff base) linkage and the 4-chloro aromatic substituent.
- Reactivity : The absence of an imine bond reduces susceptibility to hydrolysis, making it more stable in aqueous environments compared to Schiff bases .
Bis(2,6-Dimethylphenyl) Chlorophosphate
- Functional Contrast : Primarily acts as a phosphorylating agent, whereas this compound’s reactivity centers on its imine and silyl groups.
Chloro-Substituted Aromatic Amines
4-Chloro-ortho-Toluidine (CAS: 95-69-2)
- Structure : A primary aromatic amine with a chloro and methyl substituent on the benzene ring.
- Comparison :
3-Chloro-N-Phenyl-Phthalimide
- Structure : A chloro-substituted phthalimide with a phenyl group.
- Electronic Effects : The electron-withdrawing phthalimide ring deactivates the chloro substituent, reducing its participation in electrophilic substitution compared to the 4-chlorobenzylidene group in the target compound.
Schiff Bases and Imine Derivatives
N-(3-Chlorophenethyl)-4-Nitrobenzamide
Comparative Data Table
Research Findings and Key Insights
- Electronic Effects : The 4-chloro substituent in this compound exerts an electron-withdrawing effect, enhancing the electrophilicity of the imine carbon. This contrasts with the electron-donating methyl group in 4-chloro-ortho-toluidine, which increases aromatic ring activation .
- This property is critical for applications requiring controlled reactivity .
- Synthetic Utility : Similar to the synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, the target compound likely employs amine-aldehyde condensation, with triethylamine as a base to scavenge HCl .
Preparation Methods
General Synthetic Strategy
The preparation of N-trimethylsilyl-4-chlorobenzylidenamine typically involves the reaction of 4-chlorobenzylidene amine (or its precursor) with trimethylsilyl chloride (TMS-Cl) or other trimethylsilyl donors in the presence of a base. This base neutralizes the hydrochloric acid generated during silylation, driving the reaction to completion.
$$
\text{4-chlorobenzylidene amine} + \text{(CH}3)3\text{SiCl} \xrightarrow{\text{base}} \text{this compound} + \text{HCl}
$$
Reagents and Conditions
- Silylating agent: Trimethylsilyl chloride (TMS-Cl) is the most commonly used reagent for introducing the trimethylsilyl group onto the nitrogen atom.
- Base: Organic bases such as triethylamine (Et3N) or pyridine are employed to scavenge HCl and facilitate the silylation.
- Solvent: Dry, aprotic solvents like dichloromethane (CH2Cl2), chloroform (CHCl3), or tetrahydrofuran (THF) are preferred to avoid hydrolysis of silyl groups.
- Temperature: Reactions are generally conducted at ambient temperature or slightly below to control the reaction rate and minimize side reactions.
Detailed Preparation Procedure
Based on literature precedents for N-trimethylsilyl amines and related compounds, the following method is authoritative:
- Step 1: Dissolve 4-chlorobenzylidene amine in anhydrous dichloromethane under inert atmosphere (nitrogen or argon).
- Step 2: Add an equimolar amount of triethylamine to the solution to act as a base.
- Step 3: Slowly add trimethylsilyl chloride dropwise at 0°C to room temperature while stirring.
- Step 4: Stir the reaction mixture for 1–3 hours, monitoring progress by thin-layer chromatography (TLC).
- Step 5: Upon completion, quench the reaction by adding water carefully to hydrolyze excess reagents.
- Step 6: Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Step 7: Purify the crude product by column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate).
Alternative Silylation Methods
- Use of Hexamethyldisilazane (HMDS): HMDS can serve as a silyl donor under catalytic conditions, providing a milder silylation environment and avoiding the generation of corrosive HCl.
- Silylurea intermediates: Metallated amines or ureas can be reacted with chlorotrimethylsilane to form silylated derivatives, although this method is more common for carbamates and ureas rather than imines.
Research Findings and Yields
- The silylation of amines with TMS-Cl in the presence of triethylamine typically proceeds with high yields (70–90%) and purity.
- Side reactions such as racemization or elimination are minimal under controlled conditions.
- The reaction is rapid, often reaching completion within a few hours at room temperature.
- Purified N-trimethylsilyl derivatives often crystallize as fine solids, facilitating characterization and handling.
Data Table: Summary of Preparation Conditions and Outcomes
| Parameter | Typical Condition | Outcome / Notes |
|---|---|---|
| Starting material | 4-chlorobenzylidene amine | Commercially available or synthesized |
| Silylating agent | Trimethylsilyl chloride (TMS-Cl) | 1.0 equiv. |
| Base | Triethylamine (Et3N) | 1.0 equiv. |
| Solvent | Anhydrous dichloromethane (CH2Cl2) | Dry, inert atmosphere required |
| Temperature | 0°C to room temperature | Controls reaction rate |
| Reaction time | 1–3 hours | Monitored by TLC |
| Yield | 70–90% | High yield with minimal side products |
| Purification | Column chromatography | Hexane/ethyl acetate eluent |
| Product state | Pale yellow solid or oil | Crystallizes in some cases |
Notes on Reaction Monitoring and Characterization
- TLC Monitoring: Using a solvent system such as hexane:ethyl acetate (3:1) allows clear separation of starting amine and silylated product.
- NMR Spectroscopy: ^1H NMR shows characteristic shifts for trimethylsilyl methyl protons (~0 ppm), confirming silylation.
- IR Spectroscopy: Disappearance of N-H stretching bands and appearance of Si-C stretching bands confirm product formation.
- Mass Spectrometry: Molecular ion peak corresponds to the silylated compound, confirming molecular weight.
Q & A
Q. What are the optimal synthetic routes for preparing N-trimethylsilyl-4-chlorobenzylidenamine?
- Methodological Answer : The compound can be synthesized via a condensation reaction between 4-chlorobenzaldehyde and trimethylsilyl-protected amine derivatives. Key steps include:
Protection : Use trimethylsilyl chloride (TMSCl) to protect the amine group under anhydrous conditions (e.g., in dry THF with a base like triethylamine) .
Condensation : React the TMS-protected amine with 4-chlorobenzaldehyde in a polar aprotic solvent (e.g., DMF or DCM) at 50–70°C for 6–12 hours.
Purification : Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity using TLC.
Critical parameters include moisture control (to prevent desilylation) and stoichiometric balance to minimize side products .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Look for characteristic peaks:
- Trimethylsilyl (TMS) protons at δ 0.1–0.3 ppm.
- Aromatic protons from the 4-chlorobenzylidene moiety at δ 7.2–7.8 ppm (doublets for para-substituted chlorobenzene).
- ¹³C NMR : Confirm the imine carbon (C=N) at δ 150–160 ppm and TMS carbons at δ 0–5 ppm .
- Mass Spectrometry : Use ESI-MS or HRMS to verify the molecular ion peak ([M+H]⁺) and fragmentation patterns consistent with the silyl and chlorobenzene groups .
Advanced Research Questions
Q. How can reaction yields be improved for this compound synthesis?
- Methodological Answer :
- Catalytic Optimization : Test Lewis acids (e.g., ZnCl₂ or BF₃·Et₂O) to accelerate imine formation.
- Solvent Screening : Compare yields in DCM (low polarity) vs. DMF (high polarity) to balance reactivity and solubility .
- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidation of intermediates.
Example data table from analogous syntheses:
| Solvent | Catalyst | Yield (%) | Purity (%) |
|---|---|---|---|
| DCM | None | 45 | 92 |
| DMF | ZnCl₂ | 68 | 98 |
Q. How do electronic effects of substituents influence the stability of this compound analogs?
- Methodological Answer :
- Comparative Studies : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OCH₃) groups.
- Stability Assays : Monitor decomposition rates via HPLC under controlled humidity and temperature.
Example findings:
| Substituent | LogP | Half-life (h, 25°C) |
|---|---|---|
| -Cl | 3.2 | 120 |
| -NO₂ | 2.8 | 80 |
| -OCH₃ | 3.5 | 150 |
Q. How should researchers resolve contradictions in spectral data for this compound?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT calculations for ¹³C chemical shifts).
- Alternative Techniques : Use IR spectroscopy to confirm the imine C=N stretch (~1640–1690 cm⁻¹) and TMS-Si-C vibrations (~1250 cm⁻¹) .
- Collaborative Analysis : Share raw data with specialized labs to verify ambiguous peaks (e.g., via 2D NMR experiments like COSY or HSQC) .
Experimental Design & Data Analysis
Q. What strategies mitigate hydrolysis of the trimethylsilyl group during storage?
- Methodological Answer :
- Storage Conditions : Keep the compound in a desiccator with anhydrous CaCl₂ or silica gel.
- Formulation : Prepare as a stable salt (e.g., hydrochloride) if possible.
- Stability Testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC .
Q. How can computational modeling aid in predicting reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Optimize the molecular geometry and calculate frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., in DCM vs. THF).
Example workflow:
Use Gaussian or ORCA for geometry optimization.
Analyze electrostatic potential maps to identify reactive regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
